6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule featuring a triazine core, a piperazine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.
Triazine Core Construction: The triazine ring is formed through cyclization reactions involving cyanuric chloride and appropriate amines.
Final Coupling: The benzodioxole-piperazine intermediate is coupled with the triazine core under basic conditions, often using catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions, often facilitated by phase-transfer catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted piperazine and triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the triazine core can form hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
- 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7H-purine
Uniqueness
Compared to similar compounds, 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the dimethylphenyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29N7O2/c1-16-3-5-19(17(2)11-16)26-24-28-22(27-23(25)29-24)14-31-9-7-30(8-10-31)13-18-4-6-20-21(12-18)33-15-32-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H3,25,26,27,28,29) |
InChI Key |
KYJRGMDCAKWGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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